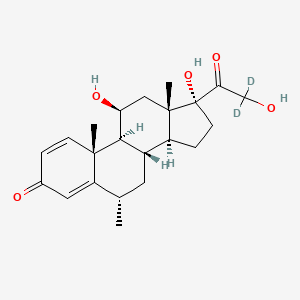

Methylprednisolone-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i11D2 |

InChI Key |

VHRSUDSXCMQTMA-FCIGHGIBSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Deuterated Methylprednisolone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprednisolone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] It is widely used in the treatment of various conditions, including arthritis, severe allergic reactions, and autoimmune disorders.[2] In drug development, the strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), has emerged as a key strategy to enhance the pharmacokinetic and metabolic profiles of therapeutic agents.[3][4] This modification, known as deuteration, leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down drug metabolism, potentially leading to improved half-life, reduced dosing frequency, and a better safety profile.[5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated methylprednisolone. It is designed to be a critical resource for researchers and professionals involved in the development and characterization of deuterated pharmaceuticals. The document summarizes available quantitative data, outlines detailed experimental protocols for key characterization assays, and visualizes complex biological and analytical processes to facilitate a deeper understanding.

The Impact of Deuteration on Physicochemical Properties

The substitution of hydrogen with deuterium can induce subtle but significant alterations in a molecule's physicochemical characteristics beyond its metabolic stability.[7] While deuterated compounds are similar in size and shape to their hydrogenated counterparts, changes in bond length, electronic polarizability, and van der Waals interactions can occur.[4] These modifications may influence properties such as melting point, solubility, and hydrophilicity.[6][7] For instance, studies on other deuterated molecules have shown that deuterium incorporation can lead to a lower melting point and heat of fusion, and in some cases, a twofold increase in aqueous solubility compared to the parent drug.[7] Understanding these shifts is crucial for formulation development, as changes in solubility can directly impact a drug's oral absorption and bioavailability.[7]

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for various forms of methylprednisolone and its deuterated analogues. Data for deuterated versions is limited in publicly accessible literature; therefore, information from commercial suppliers of stable isotope-labeled compounds is included.

Table 1: General Properties of Methylprednisolone and Deuterated Analogues

| Property | Methylprednisolone | 6α-Methyl Prednisolone-[d3] | Methylprednisolone-d4 | Methylprednisolone-d7 |

| Molecular Formula | C₂₂H₃₀O₅[8] | C₂₂H₂₇D₃O₅ | C₂₂H₂₆D₄O₅[9] | C₂₂H₂₃D₇O₅ |

| Molecular Weight | 374.47 g/mol [10] | 377.5 g/mol (approx.) | 378.50 g/mol [9] | 381.53 g/mol (approx.) |

| Appearance | White to practically white crystalline powder[11] | Pale Yellow Solid[] | Crystalline Solid | Crystalline Solid |

| Purity | ≥98% (typical) | 98%[] | ≥98% (typical) | 99.73%[13] |

Table 2: Thermal and Solubility Properties

| Property | Methylprednisolone | 6α-Methyl Prednisolone-[d3] | Methylprednisolone-d7 |

| Melting Point (°C) | 228 - 237[10] | >210[] | Not Available |

| Water Solubility | 0.120 mg/mL (at 25°C)[11] | Not Available | 0.1 mg/mL (with ultrasonic)[13] |

| Solubility in Organic Solvents | Sparingly soluble in acetone, alcohol, chloroform, methanol; Soluble in dioxane.[11] | Slightly soluble in Chloroform, Dioxane, Methanol.[] | Soluble in DMSO.[13] |

Experimental Protocols

Detailed and validated methodologies are essential for the accurate characterization of deuterated compounds. The following protocols describe key experiments for determining the physicochemical properties of deuterated methylprednisolone.

Protocol for Determination of Isotopic Purity via Mass Spectrometry

Objective: To quantify the percentage of deuterium incorporation and identify the distribution of H/D isotopologues.

Methodology: This protocol is based on electrospray ionization-high-resolution mass spectrometry (ESI-HRMS).[14]

-

Sample Preparation:

-

Prepare a stock solution of deuterated methylprednisolone at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Create a dilute working solution (e.g., 1 µg/mL) from the stock solution using the same solvent.

-

-

Instrumentation (ESI-HRMS):

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).[15]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Mass Analyzer Settings: Set the resolution to >60,000 to resolve the H/D isotopologue peaks. Acquire data over a mass range that includes the parent ion and its deuterated variants (e.g., m/z 370-390).

-

-

Data Analysis:

-

Identify the monoisotopic peak for the non-deuterated form (D₀) and the corresponding peaks for each deuterated isotopologue (D₁, D₂, D₃, etc.).

-

Calculate the relative abundance of each isotopologue ion.

-

The isotopic purity is calculated based on the relative abundance of the desired deuterated isotopologue compared to the sum of all isotopologue abundances.[14]

-

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of deuterated methylprednisolone in water.

Methodology: Based on the OECD Guideline 105.

-

Preparation:

-

Add an excess amount of the deuterated methylprednisolone solid to a glass flask containing purified water (e.g., Type I).

-

Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved particles present throughout the experiment.

-

-

Equilibration:

-

Seal the flask and place it in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a preliminary period (e.g., 24 hours). Check for equilibrium by taking measurements at subsequent time points (e.g., 48 and 72 hours). Equilibrium is reached when consecutive measurements are within agreement.

-

-

Sample Analysis:

-

Once equilibrium is achieved, cease agitation and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove undissolved particles, centrifuge the aliquot at high speed and/or filter it through a non-adsorbing membrane filter (e.g., 0.22 µm PVDF).

-

Quantify the concentration of deuterated methylprednisolone in the clear supernatant using a validated analytical method, such as HPLC-UV[16] or LC-MS/MS.[17] An internal standard, such as the non-deuterated methylprednisolone, should be used for accurate quantification.[13]

-

-

Reporting:

-

Express the solubility in units of mg/mL or µg/mL at the specified temperature.

-

Visualizations: Pathways and Workflows

Methylprednisolone Signaling Pathway

Methylprednisolone exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR).[18][19] Deuteration is not expected to alter this fundamental mechanism of action. The drug passively diffuses into the cell, binds to the cytoplasmic GR, and the resulting complex translocates to the nucleus. There, it modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators like cytokines and prostaglandins.[1][18]

Caption: Mechanism of action for deuterated methylprednisolone via the glucocorticoid receptor.

Experimental Workflow for LC-MS/MS Analysis

The quantification of deuterated methylprednisolone in biological matrices is critical for pharmacokinetic studies. A typical workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.[20][21]

Caption: Standard bioanalytical workflow for corticosteroid quantification by LC-MS/MS.

Logical Relationship: Deuteration and Metabolic Stability

The primary rationale for developing deuterated methylprednisolone is to alter its metabolic fate. The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic processes, particularly those mediated by Cytochrome P450 (CYP) enzymes.[7] This can lead to a higher parent drug exposure and a modified metabolite profile.

Caption: Impact of deuteration on the metabolic stability of methylprednisolone.

Conclusion

The development of deuterated methylprednisolone represents a promising strategy for optimizing the clinical performance of this widely used corticosteroid. While publicly available physicochemical data is not yet exhaustive, the foundational principles of deuteration suggest potential improvements in metabolic stability. The data and protocols presented in this guide offer a framework for the systematic characterization of these novel entities. Further research is required to fully elucidate the comparative physicochemical profile and to translate the theoretical benefits of deuteration into tangible clinical advantages.

References

- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylprednisolone [webbook.nist.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. U.S. Pharmacopeia Methylprednisolone, 83-43-2, MFCD00010591, 200mg, Quantity: | Fisher Scientific [fishersci.com]

- 11. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Characterization of Novel Dextran-Methylprednisolone Conjugates with Peptide Linkers: Effects of Linker Length on Hydrolytic and Enzymatic Release of Methylprednisolone and its Peptidyl Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Corticosteroid analysis in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 19. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]

- 20. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Labeling of Corticosteroids for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic labeling of corticosteroids, a critical technique in modern biomedical and pharmaceutical research. The introduction of stable (e.g., Deuterium, Carbon-13) and radioactive (e.g., Tritium) isotopes into the molecular structure of corticosteroids enables precise tracking and quantification, offering unparalleled insights into their metabolism, pharmacokinetics, and mechanism of action. This document outlines the core methodologies for isotopic labeling, summarizes key quantitative data, and presents detailed experimental protocols and workflows.

Core Concepts in Isotopic Labeling of Corticosteroids

Isotopically labeled corticosteroids are indispensable tools in a variety of research applications.[] By replacing one or more atoms of a corticosteroid molecule with their corresponding heavier isotopes, researchers can create tracers that are chemically identical to the parent compound but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[][2] This allows for the precise quantification of the corticosteroid in complex biological matrices, overcoming the limitations of traditional analytical methods like immunoassays, which can suffer from cross-reactivity.[3]

The most commonly used stable isotopes in corticosteroid labeling are Deuterium (²H or D) and Carbon-13 (¹³C). Tritium (³H or T), a radioactive isotope of hydrogen, is also employed, particularly when high sensitivity is required. The choice of isotope and labeling position is crucial and depends on the specific research application.[]

Key Applications:

-

Quantitative Analysis: Isotope dilution mass spectrometry (ID-MS) is the gold standard for the accurate quantification of steroid hormones.[4] A known amount of the isotopically labeled corticosteroid is added to a biological sample as an internal standard. The ratio of the unlabeled (endogenous) to the labeled corticosteroid is then measured by MS, allowing for precise concentration determination.[]

-

Metabolic Studies: Labeled corticosteroids are used to trace the metabolic fate of these hormones in vivo and in vitro. By tracking the appearance of labeled metabolites, researchers can identify novel metabolic pathways and understand how diseases or drug candidates affect corticosteroid metabolism.[][5][6]

-

Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) of corticosteroid drugs are investigated using isotopically labeled compounds. These studies are essential in drug development to determine appropriate dosing regimens and to understand potential drug-drug interactions.[2][7]

Quantitative Data on Labeled Corticosteroids and Analytical Methods

The quality and characterization of isotopically labeled corticosteroids are paramount for their effective use in research. The following tables summarize key quantitative data related to the synthesis of labeled corticosteroids and the performance of analytical methods that utilize them.

Table 1: Isotopic Purity of Selected Labeled Corticosteroids

| Labeled Corticosteroid | Labeling | Isotopic Purity (atom % D or ¹³C) | Reference |

| Tetrahydrocortisol-d5 (THF-d5) | ²H₅ | 86.17% | [8] |

| allo-Tetrahydrocortisol-d5 (allo-THF-d5) | ²H₅ | 74.46% | [8] |

| Tetrahydrocortisone-d5 (THE-d5) | ²H₅ | 81.90% | [8] |

| Cortisol-d4 | ²H₄ | 78.1% (d4), 21.2% (d3) | [9] |

| 6β-hydroxycortisol-²H₅ | ²H₅ | 90.9% | [10] |

| 6β-hydroxycortisol-¹³C₄,²H₅ | ¹³C₄, ²H₅ | 92.1% | [10] |

Table 2: Performance of LC-MS/MS Methods for Corticosteroid Analysis Using Labeled Internal Standards

| Analytical Method | Analyte(s) | Lower Limit of Quantification (LLOQ) | Recovery | Precision (CV%) | Reference |

| LC-MS/MS | 12 Steroids | 0.005 ng/mL (Estradiol) - 1 ng/mL (Cortisol) | 86.4% - 115.0% | <15% | [3] |

| LC-MS/MS | 12 Steroids | Not specified | 90% - 110% | Within-day: <11.5%, Between-day: 3.5% - 12.2% | |

| LC-MS/MS | Dexamethasone, Corticosterone | 0.2 ng/mL, 2.0 ng/mL | Not specified | Not specified |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involving corticosteroids is essential for a clear understanding of their function and analysis. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Corticosteroid Signaling Pathways

Corticosteroids exert their effects by binding to intracellular receptors, primarily the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[11] These ligand-activated receptors then translocate to the nucleus and act as transcription factors to regulate the expression of target genes.[11]

Experimental Workflows

This workflow outlines the typical steps involved in quantifying endogenous corticosteroids in a biological sample using an isotopically labeled internal standard.

This diagram illustrates the process of a pharmacokinetic study using an isotopically labeled corticosteroid drug.

This workflow shows the steps for identifying and characterizing the metabolites of a corticosteroid using a stable isotope-labeled precursor.

Experimental Protocols for Isotopic Labeling

The following sections provide detailed methodologies for the synthesis of isotopically labeled corticosteroids. These protocols are based on established literature procedures and should be adapted and optimized for specific laboratory conditions.

Deuterium Labeling: Synthesis of [9,11,12,12-²H₄]Cortisol (Cortisol-d4)

This protocol is adapted from the method described by Shibasaki et al. (1992) and involves hydrogen-deuterium exchange and reductive deuteration.[9]

Materials:

-

Cortisone-17,21-bismethylenedioxy (Cortisone-BMD)

-

6.5% Sodium deuteroxide (NaOD) in Methanol-d₄ (MeOD)

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Sodium borodeuteride (NaBD₄)

-

6.5% Sodium hydroxide (NaOH) in Methanol (MeOH)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Hydrogen-Deuterium Exchange:

-

Dissolve Cortisone-BMD in a solution of 6.5% NaOD in MeOD.

-

Stir the reaction mixture at room temperature for 24 hours to allow for the exchange of protons at the C-9 and C-12 positions with deuterium.

-

Neutralize the reaction mixture with acetic acid and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Protection of the C-3 Carbonyl:

-

Dissolve the deuterated Cortisone-BMD from the previous step in ethanol.

-

Add a solution of semicarbazide hydrochloride and sodium acetate in water.

-

Reflux the mixture for 4 hours to form the 3-semicarbazone derivative.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

-

Reductive Deuteration at C-11:

-

Suspend the 3-semicarbazone derivative in a mixture of methanol and tetrahydrofuran.

-

Cool the suspension to 0°C and add NaBD₄ portion-wise.

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.

-

-

Removal of Exchangeable Deuterium and Deprotection:

-

Dissolve the product from the previous step in a 6.5% solution of NaOH in MeOH and stir at room temperature for 12 hours to remove any exchangeable deuterium atoms.

-

Neutralize the reaction and extract the product.

-

Perform acidic hydrolysis (e.g., with dilute HCl) to remove the semicarbazone and BMD protecting groups.

-

Purify the final product, Cortisol-d4, by silica gel column chromatography.

-

-

Characterization:

-

Confirm the structure and determine the isotopic purity of the final product using Mass Spectrometry and NMR Spectroscopy.

-

Carbon-13 Labeling: Synthesis of [1,2,3,4-¹³C₄]Cortisol

This protocol is based on the total synthesis approach described by Zomer et al. (1984), where the ¹³C labels are introduced early in the synthesis of the steroid A-ring.[12] This is a complex, multi-step total synthesis and is presented here in a summarized format.

Key Synthetic Strategy:

The synthesis involves the construction of the corticosteroid skeleton from smaller, ¹³C-labeled building blocks. A key step is the introduction of the labeled A-ring.

Summarized Procedure:

-

Synthesis of a ¹³C-labeled A-ring precursor: This is typically achieved through reactions involving ¹³C-labeled starting materials like [¹³C₂]acetylene or [¹³C₄]butanedioic acid derivatives.

-

Annulation reactions: The labeled A-ring precursor is then reacted with a suitable CD-ring synthon in a series of annulation reactions (e.g., Michael addition followed by aldol condensation) to construct the complete tetracyclic steroid nucleus.

-

Functional group manipulations: Once the core structure is assembled, a series of functional group transformations are carried out to introduce the necessary hydroxyl and ketone groups at the correct positions on the steroid skeleton.

-

Elaboration of the dihydroxyacetone side chain: The characteristic C-17 side chain of cortisol is constructed using established stereoselective methods.

-

Introduction of the 11β-hydroxyl group: This is a critical step and can be achieved through various methods, such as the addition of hypobromous acid to a Δ⁹(¹¹) double bond followed by reductive debromination.[12]

-

Purification and Characterization: Each intermediate and the final [1,2,3,4-¹³C₄]cortisol product must be rigorously purified, typically by chromatography and recrystallization, and characterized by MS and NMR to confirm its structure and isotopic enrichment.

Tritium Labeling of Corticosteroids

Tritium labeling provides high specific activity, which is advantageous for studies requiring high sensitivity. The methods often involve catalytic exchange or reduction with tritium gas.

General Procedure for Catalytic Tritium Labeling:

Warning: Tritium is a radioactive isotope. All procedures must be carried out in a certified radiochemistry laboratory with appropriate safety precautions and monitoring.

Materials:

-

Unsaturated corticosteroid precursor (e.g., a derivative with a double bond at the desired labeling position)

-

Tritium gas (³H₂)

-

Catalyst (e.g., Palladium on carbon, Pd/C)

-

Anhydrous solvent (e.g., ethyl acetate, dioxane)

-

Specialized tritiation manifold and vacuum line

Procedure:

-

Preparation:

-

Place the unsaturated corticosteroid precursor and the catalyst in a reaction flask suitable for use on a tritiation manifold.

-

Dissolve the precursor in the anhydrous solvent.

-

Attach the flask to the manifold and freeze-degas the solution several times to remove all traces of air.

-

-

Tritiation:

-

Introduce a known pressure of tritium gas into the reaction flask from a calibrated volume on the manifold.

-

Stir the reaction mixture vigorously at room temperature. The reaction is monitored by the pressure drop of the tritium gas.

-

Once the reaction is complete (no further pressure drop), freeze the reaction mixture and pump away the excess tritium gas into a suitable storage vessel.

-

-

Work-up and Purification:

-

Vent the manifold with an inert gas (e.g., nitrogen).

-

Remove the catalyst by filtration through a fine filter (e.g., Celite).

-

Remove the labile, non-specifically incorporated tritium by repeatedly dissolving the crude product in a protic solvent like methanol and evaporating to dryness.

-

Purify the tritiated corticosteroid using high-performance liquid chromatography (HPLC) to separate it from any byproducts and the starting material.

-

-

Characterization:

-

Determine the specific activity of the final product using liquid scintillation counting and by measuring the mass of the purified compound.

-

Confirm the radiochemical purity by radio-HPLC.

-

Conclusion

Isotopic labeling is a powerful and versatile technology that has become indispensable for corticosteroid research. The ability to synthesize corticosteroids with specific isotopic labels enables researchers to conduct highly sensitive and accurate quantitative studies, delineate complex metabolic pathways, and perform detailed pharmacokinetic analyses. This technical guide provides a foundational understanding of the key principles, methodologies, and applications of isotopically labeled corticosteroids, serving as a valuable resource for scientists and professionals in the field of drug development and endocrine research. The continued development of novel labeling strategies and analytical instrumentation will undoubtedly further expand the utility of this essential research tool.

References

- 2. symeres.com [symeres.com]

- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Syntheses of stable isotope-labeled 6 beta-hydroxycortisol, 6 beta-hydroxycortisone, and 6 beta-hydroxytestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

understanding the mechanism of Methylprednisolone-d2 as an internal standard

An In-depth Technical Guide: The Role of Methylprednisolone-d2 as an Internal Standard in Quantitative Bioanalysis

Introduction

Methylprednisolone is a potent synthetic glucocorticoid widely prescribed for its anti-inflammatory and immunosuppressive effects in treating conditions such as arthritis, severe allergic reactions, and immune system disorders.[1][2] Accurate and precise quantification of methylprednisolone in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The "gold standard" for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability is critically dependent on the use of an appropriate internal standard.

This technical guide provides an in-depth exploration of this compound, a deuterium-labeled stable isotope of the drug, and its mechanism as an internal standard. We will cover the analytical principles, the biological mechanism of action of the drug itself, detailed experimental protocols, and the presentation of quantitative data for researchers, scientists, and drug development professionals.

The Core Principle: Stable Isotope Dilution

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. Its purpose is to correct for variability during the analytical process. Stable isotope-labeled (SIL) internal standards are considered the most effective type. This compound is the SIL counterpart to methylprednisolone.[3]

The underlying principle is that a deuterated standard is chemically and physically almost identical to the analyte (the drug being measured). Therefore, it experiences nearly the same effects during sample extraction, chromatography, and ionization in the mass spectrometer.[4] Any loss of analyte during sample preparation or fluctuation in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.

Caption: Logical workflow of internal standardization using this compound.

Mechanism of Action: Methylprednisolone Signaling

To appreciate its therapeutic role, it is essential to understand the molecular mechanism of methylprednisolone. As a glucocorticoid, it exerts its effects by modulating gene expression.

-

Cellular Entry and Receptor Binding: Methylprednisolone passively diffuses across the cell membrane into the cytoplasm.

-

Receptor Activation: In the cytoplasm, it binds to the glucocorticoid receptor (GR), causing the dissociation of heat shock proteins and activating the receptor.

-

Nuclear Translocation: The activated methylprednisolone-GR complex translocates into the nucleus.

-

Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This binding can either activate (trans-activation) or repress (trans-repression) the transcription of target genes.

-

Anti-Inflammatory & Immunosuppressive Effects: This modulation of gene expression leads to the decreased production of pro-inflammatory proteins (like cytokines, chemokines, and enzymes such as COX-2) and an increased synthesis of anti-inflammatory proteins. This ultimately suppresses the inflammatory cascade and immune cell activity.

Caption: Simplified signaling pathway of Methylprednisolone.

Experimental Protocols for Quantification

A robust and validated LC-MS/MS method is crucial for the reliable measurement of methylprednisolone in biological samples. The following is a representative protocol synthesized from established methods.[4][5]

Materials and Reagents

-

Analytes: Methylprednisolone (Reference Standard), this compound (Internal Standard).

-

Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid.

-

Extraction Solvent: Tert-butyl methyl ether (TBME).

-

Biological Matrix: Human or rat plasma (anticoagulant-treated, e.g., K2-EDTA).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (e.g., 500 ng/mL this compound in 50% methanol) to each tube and vortex briefly.

-

Add 1.0 mL of TBME to each tube.

-

Cap and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds, then transfer the solution to an autosampler vial for injection.

LC-MS/MS Conditions

The following tables summarize typical instrument parameters for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| HPLC System | UPLC/UHPLC System (e.g., Agilent, Waters, Sciex) |

| Column | Reversed-Phase C12 or C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 50% A : 50% B[4] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Run Time | ~6 minutes[4] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~5500 V |

| Source Temperature | ~500°C |

| Collision Gas | Nitrogen |

Caption: Experimental workflow for sample analysis.

Data Presentation and Interpretation

The high selectivity of tandem mass spectrometry is achieved by monitoring a specific fragmentation reaction for each compound. The mass spectrometer isolates a precursor ion (the protonated molecule, [M+H]⁺) and then fragments it in a collision cell to produce characteristic product ions.

Table 3: Quantitative Data - MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |

|---|---|---|---|---|---|

| Methylprednisolone | 375.2 / 375.4[5][6] | 161.0[5] | 150-200 | ~25-35 | Quantifier |

| 375.2 / 375.4 | 135.0[4] | 150-200 | ~25-35 | Qualifier | |

| This compound (IS) | 377.2[4] | 161.0 | 150-200 | ~25-35 | Quantifier |

| | 377.2 | 135.0[4] | 150-200 | ~25-35 | Qualifier |

Note: Collision energy (CE) is an instrument-dependent parameter and requires optimization.

The "Quantifier" transition is used to calculate the peak area for concentration determination, while the "Qualifier" transition serves as a confirmation of the compound's identity. The ratio of the qualifier to quantifier peak areas should be consistent across all samples. Due to the stable isotope label, this compound will have an almost identical retention time to the unlabeled drug, but its precursor ion will be two mass units higher (377 vs 375), allowing the mass spectrometer to distinguish between them.[4]

Conclusion

This compound serves as an indispensable tool in the bioanalysis of methylprednisolone. Its role as a stable isotope-labeled internal standard allows it to mimic the behavior of the parent drug throughout the analytical process. This co-behavior effectively normalizes for variations in sample handling and instrument performance, which is the cornerstone of the highly accurate, precise, and robust LC-MS/MS methods required in modern pharmaceutical research and clinical diagnostics. The methodologies and data presented in this guide provide a solid foundation for professionals seeking to develop and implement reliable quantitative assays for this important corticosteroid.

References

- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 2. Methylprednisolone: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Preliminary Investigation of Methylprednisolone-d2 Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a preliminary investigation into the stability of Methylprednisolone-d2. Due to the limited availability of direct stability data for the deuterated form, this guide extrapolates information from comprehensive studies on Methylprednisolone and its esters, such as Methylprednisolone Sodium Succinate. It is a common practice in early-stage drug development to assume that deuteration does not significantly alter the primary degradation pathways of a molecule. Therefore, the forced degradation behavior and stability-indicating analytical methods for Methylprednisolone are presented as a predictive framework for this compound. This document is intended to guide researchers in designing robust stability studies for this deuterated analogue.

Data Presentation: Forced Degradation Studies of Methylprednisolone

The stability of a drug substance is a critical quality attribute that can be influenced by various environmental factors. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following tables summarize the quantitative data from forced degradation studies conducted on Methylprednisolone and its derivatives under various stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Analyte | Percent Degradation | Reference |

| Acidic Hydrolysis | 0.01N HCl | 5 hours | 80°C | Methylprednisolone | Not Specified | [1] |

| Basic Hydrolysis | 0.01N NaOH | 2 hours | 80°C | Methylprednisolone | Not Specified | [1] |

| Thermal Degradation | Hot Air Oven | 24 hours | 80°C | Methylprednisolone | Not Specified | [1] |

| Photolytic Degradation | UV light | 24 hours | Not Specified | Methylprednisolone | Not Specified | [1] |

| Storage Condition | Temperature | Relative Humidity | Duration | Analyte | Total MP Concentration (%) | Free MP Concentration (%) | Impurity A (%) | Impurity B (%) | Impurity C (%) | Impurity D (%) | Reference |

| Initial | - | - | 0 months | Methylprednisolone Sodium Succinate | 101.9 | 1.51 | [2] | ||||

| Accelerated | 40°C | 75% | 3 months | Methylprednisolone Sodium Succinate | 101.3 | 2.70 | 0.07 | 0.12 | 0.11 | [2] | |

| Accelerated | 40°C | 75% | 6 months | Methylprednisolone Sodium Succinate | 100.4 | 3.12 | 0.09 | 0.16 | 0.17 | [2] | |

| Intermediate | 30°C | 65% | 6 months | Methylprednisolone Sodium Succinate | 101.8 | 2.04 | 0.06 | 0.08 | 0.07 | [2] | |

| Intermediate | 30°C | 65% | 12 months | Methylprednisolone Sodium Succinate | 101.3 | 2.68 | 0.08 | 0.11 | 0.10 | [2] | |

| Long-term | 25°C | 60% | 12 months | Methylprednisolone Sodium Succinate | 101.8 | 2.04 | 0.06 | 0.08 | 0.07 | [2] | |

| Long-term | 25°C | 60% | 24 months | Methylprednisolone Sodium Succinate | 101.3 | 2.68 | 0.08 | 0.11 | 0.10 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the key experimental protocols for forced degradation and the analytical method used for the quantification of Methylprednisolone and its degradation products.

Forced Degradation Protocol

This protocol describes the conditions for inducing the degradation of Methylprednisolone under various stress conditions to an extent that allows for the identification of degradation products and the validation of a stability-indicating method.

1. Acidic Degradation:

-

Accurately weigh 5 mg of Methylprednisolone and transfer it to a 10 ml volumetric flask.

-

Dissolve the substance in methanol to obtain a concentration of 500 µg/ml.[1]

-

Take a 2 ml aliquot of this solution and transfer it to another 10 ml volumetric flask.

-

Add 2 ml of 0.01N HCl and reflux the mixture for 5 hours at 80°C.[1]

-

After reflux, neutralize the solution with 0.01N NaOH and make up the volume with methanol.[1]

-

Analyze the resulting solution using a suitable stability-indicating method.

2. Basic Degradation:

-

Prepare a 500 µg/ml solution of Methylprednisolone in methanol as described for acidic degradation.[1]

-

Transfer a 2 ml aliquot to a 10 ml volumetric flask.

-

Add 2 ml of 0.01N NaOH and reflux for 2 hours at 80°C.[1]

-

Neutralize the solution with 0.01N HCl and dilute to the mark with methanol.[1]

-

Analyze the sample using the stability-indicating method.

3. Oxidative Degradation:

-

Details for oxidative degradation of Methylprednisolone were not explicitly found in the search results. However, a general approach involves dissolving the drug substance in a suitable solvent and adding a solution of hydrogen peroxide (e.g., 3-30%). The reaction is typically carried out at room temperature for a specified period, after which the sample is analyzed.

4. Thermal Degradation:

-

Accurately weigh 5 mg of powdered Methylprednisolone and place it in a hot air oven at 80°C for 24 hours.[1]

-

After 24 hours, dissolve 1 mg of the drug in methanol in a 10 ml volumetric flask to obtain a 100 µg/ml solution.[1]

-

Analyze the sample using the stability-indicating method.

5. Photolytic Degradation:

-

Expose a known amount of Methylprednisolone (powder or in solution) to UV light for 24 hours.[1]

-

After exposure, prepare a solution of a suitable concentration (e.g., 100 µg/ml in methanol) for analysis.[1]

-

Analyze the sample using the stability-indicating method.

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is paramount for accurately quantifying the active pharmaceutical ingredient (API) and separating it from any degradation products. The following HPLC method has been shown to be effective for Methylprednisolone and its related substances.

| Parameter | Specification | Reference |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector | [3][4] |

| Column | Inertsil C18 (25 cm x 4.6 mm, 5 µm) or equivalent | [4] |

| Mobile Phase | Phosphate buffer (pH 8) : Acetonitrile (50:50, v/v) | [4] |

| Flow Rate | 1.0 ml/min | [4] |

| Detection Wavelength | 240 nm | [4] |

| Injection Volume | 20 µL | |

| Column Temperature | Ambient | |

| Run Time | Sufficient to allow for the elution of all degradation products |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[3][5][6]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the preliminary stability investigation of Methylprednisolone.

Disclaimer: This document is intended for informational purposes only and is based on available scientific literature for Methylprednisolone. The stability of this compound should be confirmed through dedicated experimental studies. The provided protocols are general guidelines and may require optimization for specific applications.

References

An In-depth Technical Guide to the Chemical Synthesis of Methylprednisolone-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible chemical synthesis process for Methylprednisolone-d2, a deuterated isotopologue of the corticosteroid methylprednisolone. This document details a proposed synthetic pathway, experimental protocols, and relevant quantitative data. The inclusion of deuterium atoms in the methylprednisolone structure makes it an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays, owing to its distinct mass spectrometric signature.

The synthesis of this compound can be approached by modifying established routes for the non-labeled parent drug, incorporating a deuterium-labeling step at a strategic point in the synthesis. A late-stage introduction of the deuterium atoms is generally preferred to minimize the potential for isotopic exchange in subsequent chemical transformations. This guide outlines a multi-step synthesis commencing from hydrocortisone, a readily available steroid precursor.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a series of chemical transformations starting from hydrocortisone. The key steps include the introduction of a 6α-methyl group, the formation of a Δ¹,⁴-diene system in the A-ring, and a crucial late-stage catalytic deuteration to introduce the two deuterium atoms.

Caption: Proposed synthetic workflow for this compound from Hydrocortisone.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the key steps in the proposed synthesis of this compound. These values are estimates based on typical steroid chemistry and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1. Enol Ether Formation | Hydrocortisone | Intermediate A | Ethyl orthoformate, p-TsOH | 90-95 | >95 |

| 2. Grignard Reaction | Intermediate A | Intermediate B | MeMgBr | 80-85 | >95 |

| 3. Dehydration | Intermediate B | Intermediate C | Acid catalyst | 85-90 | >95 |

| 4. Catalytic Hydrogenation | Intermediate C | 6α-Methylhydrocortisone | H₂, Pd/C | 90-95 | >98 |

| 5. Dehydrogenation | 6α-Methylhydrocortisone | Methylprednisolone | DDQ | 75-85 | >98 |

| 6. Catalytic Deuteration | Methylprednisolone | This compound | D₂, Pd/C | >95 | >98 |

| 7. Purification | Crude this compound | Purified this compound | Silica gel chromatography | 85-95 | >99 |

Experimental Protocols

Detailed methodologies for the key experiments in the proposed synthesis of this compound are provided below.

Step 1: Synthesis of Intermediate A (Δ⁵-enol ether of Hydrocortisone)

-

Reaction Setup: A solution of hydrocortisone (1 equivalent) in a mixture of anhydrous dioxane and ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Ethyl orthoformate (excess, ~10 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and neutralized with a weak base (e.g., triethylamine). The solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield Intermediate A.

Step 2: Synthesis of Intermediate B (6β-hydroxy-6α-methyl derivative)

-

Reaction Setup: Intermediate A (1 equivalent) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of methylmagnesium bromide (MeMgBr) in diethyl ether (excess, ~3-5 equivalents) is added dropwise to the cooled solution (0 °C).

-

Reaction Conditions: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by TLC.

-

Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., with dilute HCl in acetone) to cleave the enol ether and afford Intermediate B, which is purified by column chromatography.

Step 3: Synthesis of Intermediate C (6-methylene derivative)

-

Reaction Setup: Intermediate B (1 equivalent) is dissolved in a suitable solvent such as pyridine in a round-bottom flask.

-

Reagent Addition: An excess of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, is added dropwise at 0 °C.

-

Reaction Conditions: The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction is monitored by TLC.

-

Work-up and Isolation: The reaction mixture is carefully poured into ice-water and extracted with an organic solvent. The combined organic layers are washed successively with dilute acid, water, and brine, then dried and concentrated. The resulting crude Intermediate C is purified by chromatography.

Step 4: Synthesis of 6α-Methylhydrocortisone

-

Reaction Setup: Intermediate C (1 equivalent) is dissolved in a solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) is added to the solution.

-

Reaction Conditions: The vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (1-3 atm) at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give 6α-Methylhydrocortisone, which can be further purified by recrystallization.

Step 5: Synthesis of Methylprednisolone

-

Reaction Setup: 6α-Methylhydrocortisone (1 equivalent) is dissolved in a dry, inert solvent like dioxane or benzene.

-

Reagent Addition: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2-2.5 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the dehydrogenation is monitored by TLC.

-

Work-up and Isolation: After cooling, the precipitated hydroquinone byproduct is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford methylprednisolone.

Step 6: Catalytic Deuteration to form this compound

The Exploration of Deuterated Glucocorticoids in Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles, synthesis, and pharmacological evaluation of deuterated glucocorticoids. By leveraging the kinetic isotope effect, the strategic replacement of hydrogen with deuterium atoms in glucocorticoid structures presents a compelling avenue for enhancing their therapeutic profiles. This document details the underlying scientific rationale, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows to support further research and development in this promising area.

Introduction: The Deuterium Advantage in Glucocorticoid Therapy

Glucocorticoids are a cornerstone in the management of a wide array of inflammatory and autoimmune diseases.[1][2][3][4] Their potent anti-inflammatory and immunosuppressive effects are mediated primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of numerous genes.[1][5] However, their clinical utility can be limited by systemic side effects, rapid metabolism, and the need for frequent dosing.[4]

Deuteration, the selective replacement of hydrogen (¹H) with its stable heavy isotope deuterium (²H or D), offers a strategic approach to refining the pharmacokinetic and pharmacodynamic properties of drugs.[6][7] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[8] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[9][10] By attenuating drug metabolism, particularly cytochrome P450 (CYP)-mediated oxidation, deuteration can lead to:

-

Improved Metabolic Stability: A reduced rate of metabolic clearance.[7]

-

Increased Drug Exposure: Higher plasma concentrations and a longer half-life.[7]

-

Potential for Lower Dosing: Achieving therapeutic efficacy with smaller or less frequent doses, which may reduce off-target effects.[7]

-

Reduced Formation of Toxic Metabolites: Altering metabolic pathways to decrease the generation of harmful byproducts.[7]

The first FDA-approved deuterated drug, Austedo (deutetrabenazine), demonstrated the clinical viability of this strategy, paving the way for further exploration across various drug classes.[8][11][][13] This guide focuses on the application of this principle to glucocorticoids, a class of drugs where optimizing the therapeutic window is of paramount importance.

Glucocorticoid Signaling and Metabolism: Targets for Deuteration

Glucocorticoids exert their effects through both genomic and non-genomic pathways. Understanding these mechanisms is crucial for identifying optimal sites for deuteration.

Genomic Pathway:

The primary mechanism of glucocorticoid action is genomic.[14][15] As depicted in the signaling pathway below, glucocorticoids diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change, dissociation from chaperone proteins, and translocation of the activated GR-ligand complex into the nucleus. Within the nucleus, the complex either directly binds to Glucocorticoid Response Elements (GREs) on DNA to upregulate the transcription of anti-inflammatory genes (transactivation) or interacts with other transcription factors like NF-κB and AP-1 to repress the expression of pro-inflammatory genes (transrepression).[1][5][16]

Caption: Glucocorticoid Genomic Signaling Pathway.

Metabolism:

Glucocorticoids are primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[17] Key metabolic transformations include hydroxylations at various positions on the steroid backbone. These metabolic sites are prime candidates for deuteration to slow down clearance and prolong the drug's half-life.

Synthesis of Deuterated Glucocorticoids

The synthesis of deuterated glucocorticoids involves introducing deuterium at specific, metabolically labile positions. Several methods have been described for the deuterium labeling of steroids, often for use in metabolic studies. These techniques can be adapted for the synthesis of deuterated glucocorticoid drug candidates.

Example Synthetic Strategies:

-

Reductive Deuteration: This method can be used to introduce deuterium at multiple positions. For instance, the preparation of multi-labeled tetrahydrocortisol has been achieved through reductive deuteration of prednisolone or prednisone using a rhodium catalyst in a deuterium-rich environment.[18]

-

Hydrogen-Deuterium Exchange: This technique involves exchanging hydrogen atoms with deuterium from a deuterium source, often under basic or acidic conditions. For example, cortisol labeled with four deuterium atoms has been prepared using hydrogen-deuterium exchange reactions.[19]

-

Using Deuterated Building Blocks: A more targeted approach involves the use of starting materials or reagents that already contain deuterium, which are then incorporated into the final glucocorticoid structure.

Pharmacological Profile of Deuterated Glucocorticoids

The primary hypothesis behind developing deuterated glucocorticoids is that by slowing metabolism, their pharmacokinetic and pharmacodynamic profiles can be improved.

Pharmacokinetics

The key advantage of deuteration lies in its ability to favorably alter a drug's pharmacokinetic profile.[20] The table below summarizes the expected impact of deuteration on key pharmacokinetic parameters of a hypothetical deuterated glucocorticoid compared to its non-deuterated parent compound.

| Parameter | Non-Deuterated Glucocorticoid | Expected Outcome for Deuterated Glucocorticoid | Rationale |

| Metabolic Clearance (CL) | High | Lower | Slower rate of metabolism due to the kinetic isotope effect at CYP enzyme active sites.[9][10] |

| Half-life (t½) | Short | Longer | Reduced clearance leads to a longer duration of the drug in the systemic circulation.[7] |

| Area Under the Curve (AUC) | Standard | Higher | Increased overall drug exposure for a given dose due to decreased clearance. |

| Bioavailability (F) | Variable | Potentially Higher | Reduced first-pass metabolism can increase the fraction of the drug reaching systemic circulation. |

Pharmacodynamics

While deuteration is not expected to significantly alter the intrinsic binding affinity of a glucocorticoid to its receptor, the modified pharmacokinetics can have profound effects on the overall pharmacodynamic response. A study on the interaction of steroids with the glucocorticoid receptor in deuterium oxide showed a decrease in the dissociation rate constants for steroids with an 11-β-hydroxyl group, suggesting that deuterium can influence the stability of the drug-receptor interaction.[21]

| Parameter | Non-Deuterated Glucocorticoid | Expected Outcome for Deuterated Glucocorticoid | Rationale |

| Receptor Binding Affinity (Kd) | High | Similar | Deuteration is a subtle structural change and should not significantly impact the fit of the molecule in the receptor's binding pocket. |

| Receptor Occupancy | Transient | Prolonged | Higher and more sustained plasma concentrations can lead to longer engagement of the glucocorticoid receptor. |

| Duration of Anti-inflammatory Effect | Standard | Extended | Prolonged receptor occupancy can translate to a more durable suppression of inflammatory gene expression. |

Experimental Protocols

The evaluation of a novel deuterated glucocorticoid requires a series of well-defined experiments to characterize its properties and confirm the therapeutic hypothesis.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of the deuterated glucocorticoid compared to its non-deuterated analog in a controlled in vitro system.

Methodology:

-

Incubation: The deuterated glucocorticoid and its non-deuterated counterpart are incubated separately with human liver microsomes (or specific recombinant CYP enzymes like CYP3A4) and an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance. A significantly longer half-life for the deuterated compound would confirm the effect of the kinetic isotope effect.

Glucocorticoid Receptor Binding Assay

Objective: To confirm that deuteration does not negatively impact the binding affinity of the glucocorticoid for its receptor.

Methodology:

-

Preparation: A competitive binding assay is set up using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and a source of glucocorticoid receptors (e.g., cytosol from a cell line expressing the receptor).

-

Competition: Increasing concentrations of the non-radiolabeled deuterated glucocorticoid and its non-deuterated analog are added to compete with the radiolabeled ligand for binding to the receptor.

-

Incubation and Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand (e.g., using charcoal-dextran or filtration).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition curves and calculate the inhibitory concentration (IC₅₀) and binding affinity (Ki) for both the deuterated and non-deuterated compounds. The affinities are expected to be comparable.

The following diagram illustrates a typical workflow for the preclinical evaluation of a deuterated glucocorticoid.

Caption: Preclinical Evaluation Workflow for Deuterated Glucocorticoids.

Therapeutic Applications and Clinical Landscape

While several deuterated drugs are now approved or in late-stage clinical trials for various indications, the clinical development of deuterated glucocorticoids is still an emerging area.[][22] The potential therapeutic benefits are significant, particularly in chronic inflammatory conditions where long-term glucocorticoid use is necessary.

Potential Advantages in a Clinical Setting:

-

Improved Patient Compliance: A longer half-life could allow for less frequent dosing (e.g., once-daily instead of twice-daily), which can improve patient adherence to treatment regimens.

-

Reduced Side Effects: Lowering the total drug burden or avoiding high peak concentrations may mitigate some of the well-known side effects of chronic glucocorticoid therapy, such as osteoporosis, metabolic syndrome, and adrenal suppression.[4]

-

More Consistent Therapeutic Effect: A smoother pharmacokinetic profile with lower peak-to-trough fluctuations could lead to more stable and consistent anti-inflammatory and immunosuppressive effects.

Conclusion and Future Directions

The strategic deuteration of glucocorticoids represents a scientifically robust approach to enhancing the therapeutic index of this vital class of drugs. By leveraging the kinetic isotope effect to slow metabolism, it is possible to improve their pharmacokinetic profiles, potentially leading to more favorable dosing regimens and a reduction in side effects. The methodologies for synthesizing and evaluating these compounds are well-established. As the field of deuterated pharmaceuticals continues to mature, the development of deuterated glucocorticoids holds the promise of delivering optimized treatments for patients with chronic inflammatory and autoimmune diseases. Future research should focus on identifying the most promising glucocorticoid candidates for deuteration and advancing them through rigorous preclinical and clinical evaluation.

References

- 1. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 2. Pharmacodynamics of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoids pharmacology and their application in the treatment of childhood-onset systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoids: List, Uses, Side Effects, and More [healthline.com]

- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. salamandra.net [salamandra.net]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 13. bioscientia.de [bioscientia.de]

- 14. Pharmacokinetics and pharmacodynamics of systemically administered glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Deuterium isotope effects on the rates of steroid--glucocorticoid receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylprednisolone-d2 CAS number and molecular weight

This technical guide provides comprehensive information on the CAS number, molecular weight, experimental applications, and biological signaling pathways related to Methylprednisolone-d2. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Data: CAS Number and Molecular Weight

The identification of a specific and universally recognized CAS number for this compound is complex, as this information is not consistently reported in public databases. Often, the CAS number of the parent compound, Methylprednisolone (83-43-2), is used by commercial suppliers.

A frequently cited CAS number, 1338549-02-2, corresponds to "Methylprednisolone Impurity D," a related but structurally different compound.[1][2] This impurity has a molecular formula of C22H28O4 and a molecular weight of 356.46 g/mol , which is inconsistent with the expected values for a deuterated version of methylprednisolone.[1][2]

For the purpose of this guide, this compound is defined as the isotopologue of Methylprednisolone containing two deuterium atoms. The molecular formula of unlabeled Methylprednisolone is C22H30O5, with a molecular weight of approximately 374.47 g/mol .[3][4] The theoretical molecular weight of this compound (C22H28D2O5) would therefore be approximately 376.48 g/mol .

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methylprednisolone | 83-43-2[3][4] | C22H30O5 | 374.47[3][4] |

| This compound | Not consistently reported | C22H28D2O5 | ~376.48 (theoretical) |

| Methylprednisolone Impurity D | 1338549-02-2[1][2] | C22H28O4 | 356.46[1][2] |

Experimental Protocols

Deuterated analogs of pharmaceuticals, such as this compound, are most commonly utilized as internal standards in quantitative analysis by mass spectrometry. This is due to their similar chemical and physical properties to the analyte of interest, with a distinct mass difference that allows for precise quantification.

Representative Protocol: Quantification of Methylprednisolone in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the analysis of methylprednisolone in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma or serum, add 10 µL of the deuterated internal standard working solution (e.g., this compound in methanol).

-

Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) for extraction.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methylprednisolone: Monitor the transition of the parent ion (m/z) to a specific product ion.

-

This compound (Internal Standard): Monitor the transition of the deuterated parent ion to its corresponding product ion. The exact m/z values will depend on the position of the deuterium labels.

-

-

Data Analysis: The concentration of methylprednisolone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Conceptual Synthesis Workflow for Deuterated Steroids

Signaling Pathways and Mechanisms of Action

Methylprednisolone, a synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects through various signaling pathways. The biological activity of this compound is expected to be identical to that of its unlabeled counterpart.

Genomic Signaling Pathway

The primary mechanism of action for glucocorticoids is genomic, involving the regulation of gene expression.

References

Methodological & Application

Application Note: High-Throughput Quantification of Methylprednisolone in Human Plasma using Methylprednisolone-d2 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methylprednisolone in human plasma. Methylprednisolone-d2 is employed as the internal standard to ensure accuracy and precision. The described protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and other research applications requiring reliable measurement of methylprednisolone.

Introduction

Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is widely prescribed for a variety of conditions, including allergic reactions, autoimmune disorders, and inflammatory diseases.[1] Accurate quantification of methylprednisolone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response.[3][4] This application note provides a detailed protocol for the determination of methylprednisolone in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Methylprednisolone and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

Standard and Quality Control Sample Preparation

Stock solutions of methylprednisolone (1.05 mg/mL) and the internal standard (IS), this compound, are prepared in methanol.[5] Working standard solutions are prepared by further dilution of the stock solution with methanol.[5] Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.[5]

Sample Preparation

A simple and rapid protein precipitation method is employed for sample extraction.[1] To a 150 µL aliquot of plasma sample, 50 µL of the internal standard working solution is added and vortexed.[1] Subsequently, 300 µL of acetonitrile is added to precipitate the plasma proteins.[1] The mixture is vortexed and then centrifuged.[1] The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol is used.[1]

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 Phenomenex Kinetex (50x3 mm, 5µ)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[1] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | 7.0 min[1] |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Quantification is performed in the Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometry Parameters

| Parameter | Methylprednisolone | This compound (IS) |

| Precursor Ion (m/z) | 375.2 | 377.0[6] |

| Product Ion (m/z) | 161.0 | 161.0[6] |

| Dwell Time (ms) | 200 | 200 |

| Collision Energy (V) | 20 | 20 |

| Ionization Mode | Positive ESI | Positive ESI |

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of methylprednisolone in human plasma.

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 12.50 - 800 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 12.50 ng/mL[1] |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (%) | 85 - 115% |

The use of this compound as an internal standard effectively compensates for any matrix effects, ensuring high accuracy and precision of the results. The simple protein precipitation method allows for high-throughput sample processing, making it suitable for studies with a large number of samples.

Conclusion

This application note describes a rapid, sensitive, and reliable LC-MS/MS method for the quantification of methylprednisolone in human plasma using this compound as an internal standard. The method is well-suited for pharmacokinetic studies and other research applications in the field of drug development.

References

- 1. jmpas.com [jmpas.com]

- 2. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Analysis of Methylprednisolone Using Methylprednisolone-d2 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylprednisolone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methylprednisolone in plasma, utilizing its deuterated analog, Methylprednisolone-d2, as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.

Principle of the Method